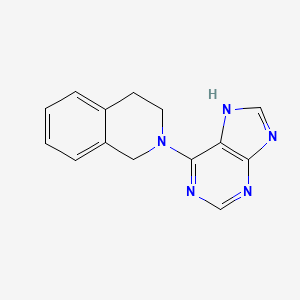![molecular formula C15H19N3O3S2 B12135992 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation of the sulfonylated benzothiazole with 2-methylpropanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share a similar benzothiazole core and sulfonyl group but differ in the substituents attached to the propionamide moiety.
Aminothiazole-Linked Metal Chelates: These compounds contain a benzothiazole core linked to metal chelating groups, offering different biological activities.
Uniqueness
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidinylsulfonyl group and propanamide moiety provide unique binding interactions with molecular targets, distinguishing it from other benzothiazole derivatives.
Eigenschaften
Molekularformel |
C15H19N3O3S2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
2-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-10(2)14(19)17-15-16-12-6-5-11(9-13(12)22-15)23(20,21)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,17,19) |
InChI-Schlüssel |
GXPXBTHZQOHCPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12135917.png)
![(5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12135922.png)


![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135947.png)
}-N-naphthylaceta mide](/img/structure/B12135950.png)
![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135958.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12135959.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)
